3,4-dichloro-N-(4-ethylphenyl)benzamide
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Overview
Description
3,4-dichloro-N-(4-ethylphenyl)benzamide is a chemical compound with the molecular formula C15H13Cl2NO. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions on the benzene ring and an ethyl group attached to the nitrogen atom of the benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-ethylphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-ethylphenylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(4-ethylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.
Scientific Research Applications
3,4-dichloro-N-(4-ethylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-ethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3,4-dichloro-N-(4-ethylphenyl)benzamide is unique due to the specific positioning of the chlorine atoms and the ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H13Cl2NO |
---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(4-ethylphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-10-3-6-12(7-4-10)18-15(19)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
VPLTWGOSYYGHLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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